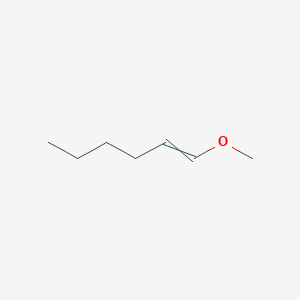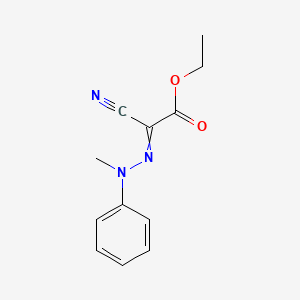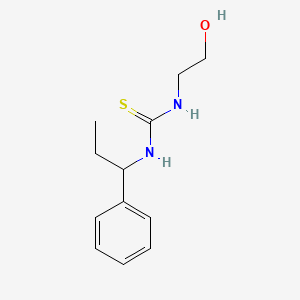
1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane is an organophosphorus compound with the molecular formula C28H28N2P2. It is characterized by the presence of two phosphorus atoms and two nitrogen atoms within an eight-membered ring structure, with phenyl groups attached to the phosphorus atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylphosphine with a diamine, followed by cyclization to form the eight-membered ring structure. The reaction typically requires the use of a solvent such as toluene or dichloromethane and may be catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production would likely involve similar reaction steps as those used in laboratory synthesis, with additional considerations for safety, efficiency, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.
Substitution: The phenyl groups attached to the phosphorus atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocane involves its ability to coordinate with metal ions and form stable complexes. The phosphorus and nitrogen atoms within the ring structure can act as donor sites, allowing the compound to interact with various metal centers. These interactions can influence the reactivity and properties of the metal complexes, making the compound useful in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane-3,7-dione: Contains oxygen atoms in place of some hydrogen atoms.
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane-3,7-dithione: Contains sulfur atoms in place of some hydrogen atoms.
Uniqueness
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocane is unique due to its specific ring structure and the presence of both phosphorus and nitrogen atoms.
Propriétés
Numéro CAS |
75593-74-7 |
|---|---|
Formule moléculaire |
C28H28N2P2 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocane |
InChI |
InChI=1S/C28H28N2P2/c1-5-13-25(14-6-1)29-21-31(27-17-9-3-10-18-27)23-30(26-15-7-2-8-16-26)24-32(22-29)28-19-11-4-12-20-28/h1-20H,21-24H2 |
Clé InChI |
KKDTXGTXBIRTIO-UHFFFAOYSA-N |
SMILES canonique |
C1N(CP(CN(CP1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




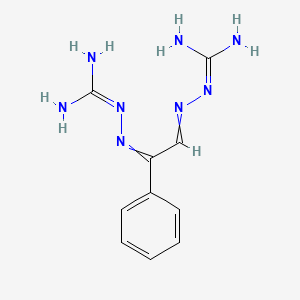
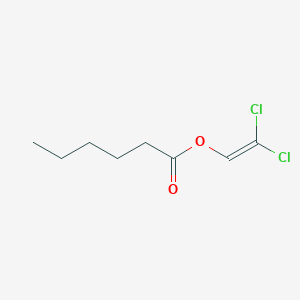


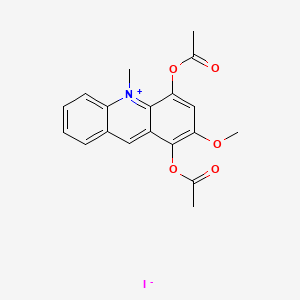
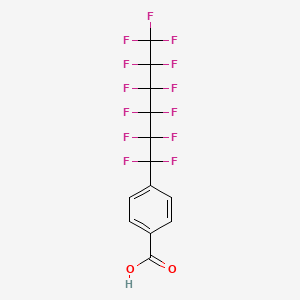
![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)

